11-Hydroxyaporphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

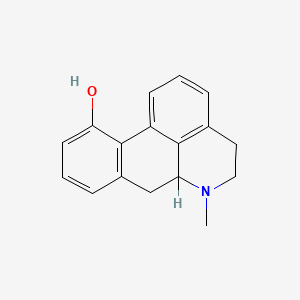

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |

InChI |

InChI=1S/C17H17NO/c1-18-9-8-11-4-2-6-13-16(11)14(18)10-12-5-3-7-15(19)17(12)13/h2-7,14,19H,8-10H2,1H3 |

InChI Key |

PCGXWSCASZVBJT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |

Synonyms |

11-hydroxyaporphine |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 11-Hydroxyaporphine from Morphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 11-hydroxyaporphine from morphine, a process of significant interest in the development of novel therapeutic agents. The synthesis involves a key acid-catalyzed rearrangement of a morphine-derived precursor, leveraging the rich chemistry of opium alkaloids to construct the aporphine scaffold. This document details the synthetic pathway, experimental protocols, and quantitative data to support research and development in this area.

Synthetic Pathway Overview

The synthesis of (R)-11-hydroxyaporphine from morphine is not a direct conversion but proceeds through a multi-step sequence. A common and efficient strategy involves the conversion of morphine to a more suitable precursor, such as thebaine, which then undergoes an acid-catalyzed rearrangement to form the aporphine core. Thebaine can be rearranged to morphothebaine, which possesses the desired 11-hydroxy functionality.

The overall transformation can be summarized as follows:

-

Conversion of Morphine to a Suitable Precursor (e.g., Thebaine): This initial step involves the modification of the morphine structure to introduce the necessary diene system for the subsequent rearrangement.

-

Acid-Catalyzed Rearrangement: The thebaine derivative is treated with a strong acid, such as methanesulfonic acid, to induce a Wagner-Meerwein type rearrangement, leading to the formation of the aporphine skeleton with the hydroxyl group at the 11-position.

Experimental Workflow

Caption: Overall workflow for the synthesis of this compound from morphine.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Conversion of Morphine to Thebaine

The conversion of morphine to thebaine is a well-established multi-step process. A representative, high-yielding procedure is outlined below.

Step 1: Methylation of Morphine to Codeine

-

Reaction: The phenolic hydroxyl group of morphine is methylated to form codeine.

-

Procedure: To a solution of morphine in a suitable solvent (e.g., ethanol), add a methylating agent (e.g., trimethylanilinium hydroxide or diazomethane). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product, codeine, is then isolated and purified by crystallization.

Step 2: Oxidation of Codeine to Codeinone

-

Reaction: The secondary alcohol at C-6 of codeine is oxidized to a ketone to yield codeinone.

-

Procedure: A solution of codeine in a suitable solvent (e.g., acetone) is treated with an oxidizing agent, such as manganese dioxide (MnO₂) or subjected to an Oppenauer oxidation. The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed. The crude codeinone is obtained after filtration and removal of the solvent and can be purified by column chromatography.

Step 3: Formation of Thebaine from Codeinone

-

Reaction: Codeinone is converted to its enol ether, thebaine.

-

Procedure: Codeinone is dissolved in a suitable solvent (e.g., tetrahydrofuran). A strong base, such as potassium tert-butoxide in the presence of 18-crown-6, is added at 0°C, followed by a methylating agent like dimethyl sulfate. The reaction is stirred for a specified time, and then quenched. Thebaine is extracted and purified by chromatography.

Acid-Catalyzed Rearrangement of Thebaine to this compound (Morphothebaine)

This is the crucial step where the aporphine skeleton is formed.

-

Reaction: Thebaine undergoes a rearrangement in the presence of a strong acid to yield morphothebaine (2,10-dimethoxy-11-hydroxyaporphine).

-

Procedure: Thebaine is dissolved in methanesulfonic acid. The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for a short period (e.g., 30 minutes). The reaction is then quenched by pouring it into an ice-water mixture and neutralized with a base (e.g., sodium bicarbonate). The product, morphothebaine, is extracted with an organic solvent and purified by column chromatography.

Quantitative Data

The following table summarizes typical quantitative data for the key reaction steps. Yields and specific conditions can vary based on the scale of the reaction and the specific reagents used.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time | Yield (%) |

| 1. Methylation | Morphine | Trimethylanilinium hydroxide | Ethanol | Room Temp. | 24 h | >90 |

| 2. Oxidation | Codeine | Manganese dioxide | Acetone | Reflux | 12 h | ~85 |

| 3. Enol Ether Formation | Codeinone | Potassium tert-butoxide, 18-crown-6, Dimethyl sulfate | THF | 0 | 1 h | ~54 |

| 4. Rearrangement | Thebaine | Methanesulfonic acid | - | 100 | 30 min | ~32 |

Signaling Pathway and Logical Relationships

The mechanism of the acid-catalyzed rearrangement of thebaine to morphothebaine involves a series of cationic intermediates.

Proposed Mechanism of Thebaine to Morphothebaine Rearrangement

Caption: Key steps in the acid-catalyzed rearrangement of thebaine.

Conclusion

The synthesis of this compound from morphine, via thebaine, is a feasible and well-documented pathway. The key transformation relies on an acid-catalyzed rearrangement that efficiently constructs the desired aporphine core. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working on the synthesis of this and related aporphine alkaloids. Further optimization of reaction conditions may lead to improved yields and scalability for potential pharmaceutical applications.

An In-depth Technical Guide to the Chemical Structure and Properties of 11-Hydroxyaporphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine is a synthetic aporphine alkaloid that has garnered significant interest within the scientific community due to its notable pharmacological activity, particularly its interaction with dopaminergic and serotonergic receptor systems. As a derivative of the well-known dopamine agonist apomorphine, this compound serves as a valuable scaffold for the development of novel therapeutic agents targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, with a focus on its interactions with dopamine D1 and D2 receptors, and serotonin 5-HT1A receptors. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and drug development efforts.

Chemical Structure

The chemical structure of this compound is characterized by the tetracyclic aporphine core. The IUPAC name for the N-propyl derivative is 6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol.[1]

Chemical Structure of 11-hydroxy-N-(n-propyl)noraporphine

Caption: 2D structure of 11-hydroxy-N-(n-propyl)noraporphine.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C19H21NO (for N-propyl derivative) | [1] |

| Molecular Weight | 279.4 g/mol (for N-propyl derivative) | [1] |

| Melting Point | Not explicitly reported. | A general protocol for determining the melting point of aporphine alkaloids is provided in the experimental section. |

| Boiling Point | Not explicitly reported. | |

| Solubility | Not explicitly reported. | A general protocol for determining the solubility of aporphine alkaloids is provided in the experimental section. |

| pKa | Not explicitly reported. | |

| CAS Number | 64781-19-7 (for N-propyl derivative) | [1] |

Pharmacological Properties

This compound and its derivatives exhibit significant affinity for dopamine and serotonin receptors. The pharmacological profile can be modulated by substitutions on the nitrogen atom and the aromatic rings.

Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki) of this compound derivatives for human dopamine D1, D2, and serotonin 5-HT1A receptors.

| Compound | Receptor | Ki (nM) | Reference |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Dopamine D1 | 46 | [2] |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | Dopamine D2 | 235 | [2] |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | Dopamine D1 | 1690 | [2] |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | Dopamine D2 | 44 | [2] |

| (R)-(-)-10-methyl-11-hydroxyaporphine | Serotonin 5-HT1A | High Affinity | [3] |

Signaling Pathways

This compound and its analogs, by interacting with G protein-coupled receptors (GPCRs) like the dopamine and serotonin receptors, modulate downstream signaling cascades.

References

- 1. 11-hydroxy-N-(n-propyl)noraporphine | C19H21NO | CID 127708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-(-)-10-methyl-11-hydroxyaporphine: a highly selective serotonergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 11-Hydroxyaporphine: Discovery, Synthesis, and Pharmacological Profile

Authored by: [Your Name/Organization]

Publication Date: October 31, 2025

Abstract: This technical whitepaper provides a comprehensive overview of the synthetic alkaloid 11-Hydroxyaporphine. It details the seminal discovery and historical development, beginning with its first total synthesis. This guide presents a thorough examination of its chemical synthesis, both for the racemic mixture and its enantiomerically pure forms. A significant focus is placed on its pharmacological properties, with a detailed analysis of its interactions with dopaminergic and serotonergic receptor systems. Quantitative data from various in vitro and in vivo studies are systematically presented. Furthermore, this document includes detailed experimental protocols for key synthetic and analytical procedures, as well as visualizations of synthetic pathways, experimental workflows, and signaling mechanisms to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and History

This compound is a synthetic compound belonging to the aporphine class of alkaloids. Unlike many aporphines, it has not been isolated from natural sources. Its history begins in the early 1970s with the pioneering work of John L. Neumeyer and his colleagues.

The first total synthesis of (±)-11-Hydroxyaporphine was reported in 1974 by Neumeyer's group.[1] This work was part of a broader investigation into the structure-activity relationships of aporphines as dopaminergic agonists, spurred by the therapeutic interest in apomorphine for conditions such as Parkinson's disease. The synthesis of the racemic mixture was achieved through a multi-step process involving a Reissert alkylation-Pschorr cyclization route.[1]

Subsequent research focused on the stereochemistry of this compound and its influence on pharmacological activity. In 1995, Hedberg and colleagues reported an efficient synthesis of the enantiomerically pure (R)-11-Hydroxyaporphine from natural morphine.[2] Their work was instrumental in elucidating the distinct pharmacological profiles of the individual enantiomers. Further studies by the same group in 1996 provided a more in-depth characterization of the dopaminergic and serotonergic effects of (R)-11-Hydroxyaporphine.

Chemical Synthesis

Total Synthesis of (±)-11-Hydroxyaporphine

The initial synthesis of racemic this compound by Neumeyer et al. in 1974 employed a Reissert alkylation-Pschorr cyclization strategy.[1] This method involves the construction of the isoquinoline core followed by the cyclization to form the aporphine ring system.

Synthesis of (R)-11-Hydroxyaporphine from Morphine

A more stereospecific synthesis of (R)-11-Hydroxyaporphine was developed by Hedberg et al. in 1995, utilizing natural morphine as the starting material.[2] This approach leverages the inherent stereochemistry of morphine to produce the desired enantiomer.

Pharmacological Profile

This compound exhibits a mixed pharmacology, with notable activity at both dopamine and serotonin receptors. The (R)-enantiomer, in particular, has been characterized as a partial agonist at the serotonin 5-HT1A receptor with low potency, while also possessing affinity for the central dopamine D1 and D2A receptors.[2]

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities of (R)-11-Hydroxyaporphine for various dopamine and serotonin receptor subtypes.

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine D1 | [³H]SCH 23390 | Rat Striatum | 150 | [2] |

| Dopamine D2A | [³H]Spiperone | Rat Striatum | 85 | [2] |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | 98 | [2] |

Functional Activity

Functional assays have further characterized the activity of (R)-11-Hydroxyaporphine. It behaves as a partial agonist at the 5-HT1A receptor. In vivo studies in rats have demonstrated that it can induce some serotonergic effects, although it is less potent and efficacious compared to more selective 5-HT1A agonists.

Experimental Protocols

Synthesis of (±)-11-Hydroxyaporphine via Reissert-Pschorr Method

A detailed experimental protocol for the total synthesis of (±)-11-Hydroxyaporphine as described by Neumeyer et al. (1974) is outlined below.

Step 1: Formation of the Reissert Compound

-

To a solution of isoquinoline in dichloromethane, add potassium cyanide in water.

-

Cool the mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

-

Continue stirring at room temperature overnight.

-

Separate the organic layer, wash with water, dilute HCl, saturated NaHCO₃, and brine.

-

Dry over anhydrous sodium sulfate and evaporate the solvent to yield the Reissert compound.

Step 2: Alkylation

-

Dissolve the Reissert compound in anhydrous DMF.

-

Add sodium hydride portion-wise at 0°C.

-

Add the appropriate benzyl halide and stir at room temperature for 24 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic extract, dry, and concentrate to give the alkylated product.

Step 3: Hydrolysis

-

Reflux the alkylated Reissert compound in a mixture of ethanol and concentrated hydrochloric acid.

-

Cool the solution and neutralize with sodium hydroxide.

-

Extract with diethyl ether, dry the organic layer, and remove the solvent to yield the 1-benzylisoquinoline derivative.

Step 4: Pschorr Cyclization

-

Dissolve the 1-benzylisoquinoline derivative in a mixture of concentrated sulfuric acid and water.

-

Cool to 0°C and add a solution of sodium nitrite in water dropwise.

-

Stir the mixture at 0-5°C for 1 hour.

-

Add copper powder in portions and heat the mixture.

-

Cool, dilute with water, and make basic with ammonium hydroxide.

-

Extract with chloroform, wash, dry, and purify by chromatography to obtain (±)-11-Hydroxyaporphine.

In Vitro Receptor Binding Assay

The following is a general protocol for determining the receptor binding affinity of this compound.

Signaling Pathways

Based on its pharmacological profile, (R)-11-Hydroxyaporphine is proposed to act as a partial agonist at the 5-HT1A receptor. This interaction is expected to modulate adenylyl cyclase activity.

Conclusion

This compound stands as a significant synthetic aporphine that has contributed to the understanding of the structure-activity relationships within this class of compounds. From its initial total synthesis to the characterization of its enantiomers, research on this compound has provided valuable insights into the structural requirements for interacting with dopamine and serotonin receptors. Its mixed pharmacological profile continues to make it and its derivatives interesting scaffolds for the development of novel central nervous system agents. This guide has provided a comprehensive overview of its history, synthesis, and pharmacology, offering a foundational resource for researchers in medicinal chemistry and pharmacology.

References

11-Hydroxyaporphine as a Serotonergic Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 11-hydroxyaporphine and its derivatives as serotonergic agonists, with a particular focus on the structure-activity relationships that govern their selectivity and efficacy. Synthesized from natural morphine, these aporphine alkaloids present a compelling scaffold for central nervous system (CNS) drug discovery. This document outlines their pharmacological profiles, the signaling pathways they modulate, and the experimental methodologies used for their characterization.

Pharmacological Profile: Receptor Binding and Functional Activity

The serotonergic and dopaminergic activity of this compound derivatives are primarily defined by substitution at the C10 position. The following tables summarize the quantitative data from in vitro binding and functional assays for the two key compounds: (R)-11-hydroxyaporphine and its C10-methylated analog, (R)-11-hydroxy-10-methylaporphine.

Table 1: Receptor Binding Affinity Profile

This table outlines the binding affinities (Ki) of the compounds at serotonin 5-HT1A and dopamine D1/D2A receptors. Lower Ki values indicate higher binding affinity.

| Compound | Receptor | Binding Affinity (Ki) | Selectivity Profile |

| (R)-11-hydroxyaporphine | 5-HT1A | Moderate | Non-selective |

| Dopamine D1 | Moderate Affinity | ||

| Dopamine D2A | Moderate Affinity | ||

| (R)-11-hydroxy-10-methylaporphine | 5-HT1A | High (Potent) | Highly Selective for 5-HT1A |

| Dopamine D1 | Low Affinity | ||

| Dopamine D2A | Low Affinity |

Data synthesized from Hedberg et al., 1995.[1]

Table 2: Functional Activity Profile

This table describes the functional efficacy of the compounds at the 5-HT1A receptor, typically measured by their ability to inhibit adenylyl cyclase.

| Compound | Receptor | Functional Activity | Efficacy |

| (R)-11-hydroxyaporphine | 5-HT1A | Agonist | Partial Agonist of Low Potency[1] |

| (R)-11-hydroxy-10-methylaporphine | 5-HT1A | Agonist | Efficacious Agonist[1] |

Data synthesized from Hedberg et al., 1995.[1]

Structure-Activity Relationship (SAR)

The profound difference in the pharmacological profiles of (R)-11-hydroxyaporphine and (R)-11-hydroxy-10-methylaporphine highlights a critical structure-activity relationship. The addition of a methyl group at the C10 position dramatically enhances both affinity and selectivity for the 5-HT1A receptor while diminishing affinity for dopamine receptors.[1] Modeling studies suggest the C10-methyl group is accommodated by a specific lipophilic pocket within the 5-HT1A receptor's binding site, an interaction not possible at the D2A receptor.[1]

SAR of C10 substitution on aporphine receptor selectivity.

Serotonergic Signaling Pathway

As a potent agonist, (R)-11-hydroxy-10-methylaporphine activates the 5-HT1A receptor, a G-protein coupled receptor (GPCR). This receptor is coupled to the inhibitory G-protein, Gi/o. Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), a key intracellular second messenger. The reduction in cAMP levels leads to downstream cellular effects, such as modulation of protein kinase A (PKA) activity and ion channel gating.

Inhibitory G-protein signaling cascade of the 5-HT1A receptor.

Experimental Protocols

The characterization of this compound derivatives relies on standardized in vitro pharmacological assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Objective: To determine the Ki of this compound derivatives at the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT1A receptor, or rat hippocampal membranes.

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific Binding Control: 10 µM Serotonin or Metergoline.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Test Compounds: this compound derivatives at varying concentrations.

-

Instrumentation: Glass fiber filters, filtration manifold, liquid scintillation counter.

Methodology:

-

Preparation: Thaw receptor membrane aliquots and dilute in ice-cold assay buffer to a predetermined concentration.

-

Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of [³H]8-OH-DPAT (e.g., 0.25 nM), and a range of concentrations of the test compound.

-

Equilibration: Incubate the plates at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Workflow for a competitive radioligand binding assay.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This assay measures the functional efficacy of an agonist at a Gi/o-coupled receptor by quantifying its ability to inhibit the production of cAMP.

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound derivatives at the 5-HT1A receptor.

Materials:

-

Cell Line: HeLa or CHO cells stably expressing the human 5-HT1A receptor.

-

Stimulant: Forskolin (a direct activator of adenylyl cyclase).

-

Test Compounds: this compound derivatives at varying concentrations.

-

Lysis & Detection Reagents: Commercially available cAMP assay kit (e.g., LANCE, HTRF, or AlphaScreen).

-

Instrumentation: Plate reader compatible with the chosen assay kit.

Methodology:

-

Cell Plating: Seed the cells in 96- or 384-well plates and grow to the desired confluency.

-

Pre-incubation: Aspirate the growth medium and pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

-

Lysis and Detection: Terminate the stimulation and lyse the cells. Add the detection reagents from the cAMP assay kit according to the manufacturer's protocol. These kits typically use a competitive immunoassay format with a fluorescent or luminescent readout.

-

Quantification: Read the plate using a plate reader. The signal will be inversely proportional to the amount of cAMP produced in the cells.

-

Data Analysis: Normalize the data to the control wells (forskolin alone vs. basal). Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound. Use non-linear regression to calculate the EC₅₀ (potency) and Eₘₐₓ (maximum effect/efficacy).

Conclusion

This compound and its analogs represent a valuable chemical series for probing the serotonergic system. The data clearly demonstrate that (R)-11-hydroxy-10-methylaporphine is a potent and highly selective 5-HT1A receptor agonist, a profile achieved through the strategic addition of a C10-methyl group.[1][2] In contrast, the parent compound, (R)-11-hydroxyaporphine, exhibits a non-selective profile with activity at both serotonergic and dopaminergic receptors.[1] This stark difference in pharmacology underscores the importance of subtle structural modifications in designing selective ligands for CNS targets. The methodologies and signaling pathways detailed herein provide a comprehensive framework for the continued investigation and development of novel aporphine-based therapeutics.

References

The Multifaceted Pharmacology of 11-Hydroxyaporphine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine is a psychoactive alkaloid and a key member of the aporphine class of compounds, which are known for their diverse interactions with various neurotransmitter systems. As a core structural analog of apomorphine, this compound and its derivatives have garnered significant interest for their potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interactions with dopamine, serotonin, and adrenergic receptors. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Receptor Binding Profile and Quantitative Pharmacology

The pharmacological activity of this compound is primarily characterized by its engagement with dopamine and serotonin receptors. The affinity for these receptors can be significantly modulated by substitutions on the aporphine scaffold, particularly at the nitrogen atom.

Dopamine Receptor Interactions

(R)-11-Hydroxyaporphine demonstrates affinity for both D1 and D2 dopamine receptors.[1] However, its potency and selectivity are heavily influenced by the nature of the N-alkyl substituent. For instance, N-methyl substitution can lead to a higher affinity for D1 receptors compared to D2 receptors.[2]

Serotonin Receptor Interactions

(R)-11-Hydroxyaporphine also acts as a partial agonist at the serotonin 5-HT1A receptor, albeit with low potency.[1] Structural modifications, such as the addition of a methyl group at the C10 position, can dramatically enhance 5-HT1A receptor affinity and selectivity, leading to compounds like (R)-(-)-10-methyl-11-hydroxyaporphine, which is a highly selective 5-HT1A agonist with virtually no affinity for dopamine receptors.[3] The 11-hydroxyl group is considered a critical feature for this interaction.

Adrenergic Receptor Interactions

While aporphine alkaloids, in general, are known to interact with adrenergic receptors, specific binding affinity data for this compound at various adrenergic receptor subtypes is not extensively documented in the current literature. However, some derivatives have been shown to be potent β1- and β2-adrenergic receptor ligands.[4]

Table 1: Quantitative Binding Affinities (Ki) of this compound Derivatives at Dopamine Receptors

| Compound | Receptor | Ki (nM) | Species/Tissue | Reference |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | D1 | 46 | Rat Forebrain | [2] |

| D2 | 235 | Rat Forebrain | [2] | |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | D1 | 1690 | Rat Forebrain | [2] |

| D2 | 44 | Rat Forebrain | [2] |

Note: Data for the parent (R)-11-Hydroxyaporphine is limited; the table presents data for its close derivatives to illustrate structure-activity relationships.

Signaling Pathways

The physiological effects of this compound are mediated through the activation or modulation of distinct intracellular signaling cascades upon receptor binding.

Dopamine D2 Receptor Signaling

As a ligand for the D2 receptor, which is a member of the Gi/o-coupled receptor family, this compound can initiate a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gi/o proteins. Activation of this receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Adrenergic Receptor Signaling

Aporphine alkaloids can interact with both α and β adrenergic receptors, which couple to different G-proteins and downstream effectors.

-

α1-Adrenergic Receptors: These are Gq-coupled receptors. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptors: These receptors are Gi-coupled and, similar to D2 and 5-HT1A receptors, their activation inhibits adenylyl cyclase.

-

β-Adrenergic Receptors: These are Gs-coupled receptors. Ligand binding stimulates adenylyl cyclase, leading to an increase in cAMP production and PKA activation.

Experimental Protocols

The characterization of the interaction of this compound with its target receptors involves a variety of in vitro assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a ligand for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a target receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat forebrain for dopamine receptors) are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

-

Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Adenylyl Cyclase Activity

These assays measure the functional consequence of receptor activation, such as the inhibition or stimulation of a second messenger system.

Objective: To determine the functional potency (EC50 or IC50) and efficacy of this compound at Gi/o- or Gs-coupled receptors.

Methodology:

-

Cell Culture: Cells expressing the receptor of interest are cultured and prepared.

-

Adenylyl Cyclase Stimulation: The basal adenylyl cyclase activity is often stimulated with forskolin to produce a measurable level of cAMP.

-

Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound).

-

Incubation: The cells are incubated for a specific time to allow for the modulation of cAMP production.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the stimulated response (IC50 for antagonists/inverse agonists) is determined.

Conclusion

This compound is a pharmacologically complex molecule with a mechanism of action that involves interactions with multiple neurotransmitter systems. Its primary effects appear to be mediated through dopamine D1 and D2 receptors and serotonin 5-HT1A receptors, where it can act as a partial agonist. The functional consequences of these interactions are largely driven by the modulation of the adenylyl cyclase/cAMP signaling pathway. The precise pharmacological profile of this compound and its derivatives is highly dependent on their stereochemistry and substitution patterns, offering a rich scaffold for the design of novel therapeutics for a range of CNS disorders. Further research is warranted to fully elucidate its activity at adrenergic receptors and to explore the in vivo consequences of its multifaceted receptor interactions. This guide provides a foundational understanding of the key molecular mechanisms underlying the action of this compound, which can inform future research and drug development efforts.

References

- 1. (R)-11-hydroxy- and (R)-11-hydroxy-10-methylaporphine: synthesis, pharmacology, and modeling of D2A and 5-HT1A receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (R)-(-)-10-methyl-11-hydroxyaporphine: a highly selective serotonergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 7-hydroxyaporphines as conformationally restricted ligands for beta-1 and beta-2 adrenergic receptors - MedChemComm (RSC Publishing) [pubs.rsc.org]

Pharmacological Profile of (R)-11-Hydroxyaporphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-11-Hydroxyaporphine is a synthetic aporphine alkaloid that has garnered interest for its interactions with central dopamine and serotonin receptor systems. This document provides a comprehensive technical overview of the pharmacological profile of (R)-11-Hydroxyaporphine, summarizing its receptor binding affinity, functional activity, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Aporphine alkaloids, a class of tetracyclic compounds, are known for their diverse pharmacological activities, primarily targeting neurotransmitter receptors in the central nervous system. (R)-11-Hydroxyaporphine, a derivative of this class, has been investigated for its potential to modulate dopamine and serotonin pathways, which are critically involved in various neurological and psychiatric disorders. This guide synthesizes the current knowledge on the pharmacological characteristics of (R)-11-Hydroxyaporphine.

Receptor Binding Affinity

(R)-11-Hydroxyaporphine exhibits a distinct binding profile, with affinity for dopamine D1, D2A, and serotonin 5-HT1A receptors. The binding affinities, expressed as inhibitor constant (Kᵢ) values, quantify the concentration of the compound required to occupy 50% of the receptors in in vitro assays.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |

| Dopamine D1 | [³H]SCH23390 | Rat Striatum | 46 | [1] |

| Dopamine D2A | [³H]Spiperone | Rat Striatum | 235 | [1] |

| Serotonin 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | Moderate Affinity | [2][3] |

*Note: The provided Ki values are for the closely related N-methyl congener, (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine, as specific Ki values for (R)-11-Hydroxyaporphine were not available in the searched literature. These values are indicative of the compound's likely affinity profile.[1] (R)-11-Hydroxyaporphine itself is described as having affinity for central D1 and D2A receptors.[3]

Functional Activity

The functional activity of (R)-11-Hydroxyaporphine has been characterized primarily at the serotonin 5-HT1A receptor, where it acts as a partial agonist with low potency.[2][3] Functional assays measure the biological response elicited by the compound upon binding to its target receptor.

| Receptor | Assay Type | Parameter | Value | Reference |

| Serotonin 5-HT1A | Adenylyl Cyclase Activity | Partial Agonist | Low Potency | [2][3] |

Note: Specific EC₅₀ or IC₅₀ values for (R)-11-Hydroxyaporphine were not explicitly found in the provided search results. The qualitative description of its activity is based on the available literature.

Signaling Pathways

The interaction of (R)-11-Hydroxyaporphine with its target receptors initiates intracellular signaling cascades. As a partial agonist at the 5-HT1A receptor, which is typically coupled to Gi/o proteins, it is expected to modulate adenylyl cyclase activity. Its affinity for D1 (typically Gs/olf-coupled) and D2 (typically Gi/o-coupled) receptors suggests a complex interplay in modulating cellular responses.

Experimental Protocols

The pharmacological profile of (R)-11-Hydroxyaporphine has been determined using a variety of standard in vitro and in vivo experimental procedures.

Radioligand Binding Assays

These assays are used to determine the binding affinity of the compound to specific receptors.

Protocol Outline:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors, hippocampus for serotonin receptors) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a specific radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of (R)-11-Hydroxyaporphine.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of (R)-11-Hydroxyaporphine to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Adenylyl Cyclase Activity)

Functional assays are employed to determine the biological effect of the compound after receptor binding, such as its agonist or antagonist properties.

Protocol Outline:

-

Cell Culture: Use cells expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT1A receptor).

-

Incubation: Incubate the cells with (R)-11-Hydroxyaporphine at various concentrations.

-

Stimulation: Stimulate adenylyl cyclase with forskolin.

-

cAMP Measurement: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., ELISA or HTRF).

-

Data Analysis: Plot the change in cAMP levels against the concentration of (R)-11-Hydroxyaporphine to determine the EC₅₀ and the maximal effect (Eₘₐₓ), which indicates whether the compound is a full or partial agonist.

In Vivo Behavioral Assays (Stereotypy)

In vivo studies in animal models are crucial to understand the physiological and behavioral effects of the compound.

Protocol Outline:

-

Animal Model: Use male Sprague-Dawley rats.

-

Drug Administration: Administer (R)-11-Hydroxyaporphine via an appropriate route (e.g., intraperitoneal injection).

-

Observation: Place the animals in individual observation cages and record their behavior at set time intervals.

-

Scoring: Score the presence and intensity of stereotyped behaviors (e.g., sniffing, grooming, head weaving) using a standardized rating scale.

-

Data Analysis: Analyze the stereotypy scores to determine the dose-dependent effects of the compound on behavior.

Conclusion

(R)-11-Hydroxyaporphine is a pharmacologically active compound with a notable affinity for dopamine D1, D2A, and serotonin 5-HT1A receptors. Its characterization as a partial 5-HT1A agonist with low potency suggests a potential for nuanced modulation of the serotonergic system. The affinity for dopamine receptors indicates a broader spectrum of activity that warrants further investigation. The methodologies and data presented in this guide provide a foundational understanding of the pharmacological profile of (R)-11-Hydroxyaporphine for researchers and professionals engaged in the discovery and development of novel therapeutics for CNS disorders. Further studies are required to fully elucidate its in vivo efficacy and detailed signaling mechanisms.

References

- 1. (R)-(-)-10-methyl-11-hydroxyaporphine: a highly selective serotonergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11-substituted (R)-aporphines: synthesis, pharmacology, and modeling of D2A and 5-HT1A receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

The Selective Interaction of 11-Hydroxyaporphine with the 5-HT1A Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine and its derivatives represent a class of compounds with significant therapeutic potential, largely owing to their interaction with serotonin and dopamine receptors. A key area of interest is their selectivity for the 5-HT1A receptor, a G-protein coupled receptor (GPCR) implicated in the pathophysiology of anxiety, depression, and other neuropsychiatric disorders. This technical guide provides an in-depth analysis of the 5-HT1A receptor selectivity of this compound and its analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of this compound and its derivatives for the 5-HT1A receptor is a critical determinant of their pharmacological profile. The following tables summarize the in vitro binding affinities (Ki, in nM) of (R)-11-hydroxyaporphine and the highly selective analog (R)-11-hydroxy-10-methylaporphine at various neurotransmitter receptors.

Table 1: Binding Affinity (Ki, nM) of (R)-11-Hydroxyaporphine

| Receptor | Ki (nM) |

| 5-HT1A | Low Potency Partial Agonist |

| D1 | Affinity Present |

| D2A | Affinity Present |

Data compiled from studies indicating that (R)-11-hydroxyaporphine is a partial 5-HT1A receptor agonist of low potency with affinity for central D1 and D2A receptors.[1]

Table 2: Binding Affinity (Ki, nM) of (R)-11-Hydroxy-10-methylaporphine

| Receptor | Ki (nM) |

| 5-HT1A | Potent and Efficacious Agonist |

| D1 | Low Affinity |

| D2A | Low Affinity |

Data compiled from studies demonstrating that (R)-11-hydroxy-10-methylaporphine is a potent, selective, and efficacious 5-HT1A receptor agonist with low affinity for D1 and D2A receptors.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for key in vitro assays used to characterize the interaction of this compound and its analogs with the 5-HT1A receptor.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines the procedure for determining the binding affinity of test compounds for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane Preparation: Rat hippocampal or cortical membranes, or membranes from cells expressing recombinant human 5-HT1A receptors.

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific Binding Control: Serotonin (5-HT) or another suitable high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.

-

Test Compounds: this compound derivatives dissolved in an appropriate solvent (e.g., DMSO).

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Assay buffer.

-

A fixed concentration of [³H]8-OH-DPAT (typically at or below its Kd value).

-

Increasing concentrations of the test compound (for competition curve) or buffer (for total binding) or a saturating concentration of a non-specific ligand (for non-specific binding).

-

Add the membrane preparation to initiate the binding reaction. The final assay volume is typically 250-500 µL.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for 5-HT1A Receptor Functional Activity

This assay measures the functional activation of G-proteins coupled to the 5-HT1A receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

-

GDP: Guanosine diphosphate, to maintain G-proteins in their inactive state.

-

Test Compounds: this compound derivatives.

-

Filtration Apparatus and Scintillation Counter .

Procedure:

-

Membrane Preparation: Prepare membranes as previously described.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Assay buffer.

-

A fixed concentration of GDP (e.g., 10-100 µM).

-

Increasing concentrations of the test compound (for agonist dose-response curve).

-

Add the membrane preparation.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 10-15 minutes.

-

Initiation of Reaction: Add [³⁵S]GTPγS to a final concentration of approximately 0.1 nM to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Filtration and Quantification: Terminate the reaction and quantify the bound radioactivity as described for the radioligand binding assay.

-

Data Analysis: Calculate the agonist-stimulated increase in [³⁵S]GTPγS binding above basal levels. Plot the stimulated binding against the logarithm of the agonist concentration. Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the resulting dose-response curve.

cAMP Accumulation Assay for 5-HT1A Receptor Functional Activity

This cell-based assay measures the ability of 5-HT1A receptor agonists to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cell Line: A suitable cell line endogenously or recombinantly expressing the 5-HT1A receptor (e.g., CHO, HEK293).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.

-

Test Compounds: this compound derivatives.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

-

Pre-treatment: Wash the cells with serum-free medium and pre-incubate them with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C.

-

Compound Addition: Add increasing concentrations of the test compound to the wells.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plates at 37°C for a defined time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration. Determine the IC50 value for the inhibition of cAMP production.

Visualizations: Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz.

Caption: 5-HT1A Receptor Signaling Cascade.

Caption: Radioligand Binding Assay Workflow.

Caption: Aporphine SAR for 5-HT1A Selectivity.

Conclusion

The data and methodologies presented in this guide underscore the significance of the substitution pattern on the aporphine scaffold in determining selectivity for the 5-HT1A receptor. Specifically, the presence of a methyl group at the 10-position in conjunction with a hydroxyl group at the 11-position, as seen in (R)-11-hydroxy-10-methylaporphine, is critical for achieving high potency and selectivity for the 5-HT1A receptor while minimizing off-target effects at dopamine receptors. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound derivatives as selective 5-HT1A receptor modulators. The visualized pathways and workflows serve to clarify the underlying biological and experimental frameworks, facilitating a deeper understanding of this promising class of compounds.

References

- 1. (R)-11-hydroxy- and (R)-11-hydroxy-10-methylaporphine: synthesis, pharmacology, and modeling of D2A and 5-HT1A receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 10-substituted 11-oxygenated (R)-aporphines: synthesis, pharmacology, and modeling of 5-HT1A receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 11-Hydroxyaporphine Derivatives: A Technical Guide

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 11-hydroxyaporphine derivatives, focusing on their interactions with key pharmacological targets. Aimed at researchers, scientists, and drug development professionals, this document synthesizes findings from pivotal studies to elucidate the molecular features governing the biological activity of these compounds.

Core Structure and Pharmacological Significance

Aporphine alkaloids, characterized by their tetracyclic dibenzo[de,g]quinoline ring system, represent a significant class of naturally occurring and synthetic compounds with a broad spectrum of pharmacological activities. Among these, this compound derivatives have garnered considerable attention due to their potent interactions with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The position and nature of substituents on the aporphine scaffold are critical determinants of their potency, selectivity, and functional activity.

Structure-Activity Relationship Insights

Systematic modifications of the this compound core have revealed several key SAR trends:

-

Substitution at Position 10: The introduction of a methyl group at the C10 position has a profound impact on receptor selectivity. For instance, (R)-11-hydroxy-10-methylaporphine is a potent and selective 5-HT1A receptor agonist, whereas the parent compound, (R)-11-hydroxyaporphine, exhibits affinity for both D1 and D2A dopamine receptors in addition to being a partial 5-HT1A agonist[1]. This suggests that the C10 position is a critical determinant for directing the ligand towards serotonergic or dopaminergic receptors. The selective serotonergic effect of the C10-methylated compound is attributed to its accommodation by a lipophilic pocket in the 5-HT1A receptor, a feature not present in the D2A receptor binding site[1].

-

N-Alkylation: The nature of the substituent on the nitrogen atom of the aporphine ring influences agonist versus antagonist activity at dopamine receptors.

-

Lipophilicity and Activity: Modifications that alter the lipophilicity of the molecule, such as the introduction of bromo-substituents, have been shown to impact the antiarrhythmic activity and toxicity of related aporphine derivatives[2]. Increased lipophilicity can enhance the interaction with biological membranes and receptor binding pockets, but may also lead to increased toxicity[2].

-

Stereochemistry: The stereochemistry of the aporphine core is crucial for its biological activity. The (R)-enantiomer is generally the more active form for interactions with dopamine and serotonin receptors.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for key this compound derivatives, providing a quantitative basis for the SAR discussion.

| Compound | Receptor Affinity (Ki, nM) | Functional Activity | Reference |

| (R)-11-Hydroxyaporphine | D1: 130, D2A: 25, 5-HT1A: 80 | Partial 5-HT1A agonist | [1] |

| (R)-11-Hydroxy-10-methylaporphine | D1: >10000, D2A: 1800, 5-HT1A: 1.5 | Potent and selective 5-HT1A agonist | [1][3] |

Table 1: Receptor Binding Affinities and Functional Activities of this compound Derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning this compound derivatives.

Radioligand Binding Assays

These assays are employed to determine the affinity of the derivatives for specific receptor subtypes.

-

Objective: To quantify the binding affinity (Ki) of test compounds for dopamine D1, D2A, and serotonin 5-HT1A receptors.

-

Materials:

-

Rat striatal tissue homogenates (for D1 and D2A receptors) or hippocampal membranes (for 5-HT1A receptors).

-

Radioligands: [3H]SCH 23390 (for D1), [3H]spiperone (for D2A), and [3H]8-OH-DPAT (for 5-HT1A).

-

Test compounds (this compound derivatives) at varying concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Tissue homogenates are incubated with the specific radioligand and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., (+)-butaclamol for D2).

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves.

-

The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique is used to assess the effects of the derivatives on neurotransmitter levels in the brain of living animals.

-

Objective: To measure the effect of (R)-11-hydroxy-10-methylaporphine on serotonin release in the rat hippocampus.

-

Materials:

-

Male Sprague-Dawley rats.

-

Microdialysis probes.

-

Stereotaxic apparatus.

-

HPLC system with electrochemical detection.

-

Test compound dissolved in a suitable vehicle.

-

-

Procedure:

-

Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the hippocampus.

-

The probe is continuously perfused with artificial cerebrospinal fluid.

-

After a stabilization period, baseline dialysate samples are collected.

-

The test compound is administered (e.g., subcutaneously).

-

Dialysate samples are collected at regular intervals post-administration.

-

The concentration of serotonin in the dialysate samples is analyzed by HPLC with electrochemical detection.

-

The change in serotonin levels from baseline is calculated for each time point.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound derivatives and a typical experimental workflow for their evaluation.

Caption: Signaling pathway of a 5-HT1A receptor agonist.

Caption: Experimental workflow for SAR studies.

References

- 1. (R)-11-hydroxy- and (R)-11-hydroxy-10-methylaporphine: synthesis, pharmacology, and modeling of D2A and 5-HT1A receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (R)-(-)-10-methyl-11-hydroxyaporphine: a highly selective serotonergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Data on 11-Hydroxyaporphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyaporphine is a semi-synthetic derivative of the aporphine alkaloid class of compounds, which has garnered significant interest for its potential pharmacological activity within the central nervous system. As a structural analog of apomorphine, a well-known dopamine agonist, this compound and its derivatives have been investigated for their interactions with dopaminergic and serotonergic receptors. This technical guide provides an in-depth overview of the early preclinical data on this compound, focusing on its receptor binding affinity, functional activity, and the experimental methodologies used in its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities of this compound and its related derivatives for dopamine D1, D2, and serotonin 5-HT1A receptors. The data is presented as the inhibition constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine

| Receptor | Ki (nM) |

| Dopamine D1 | 46 |

| Dopamine D2 | 235 |

Data sourced from studies on N-alkyl-2-methoxy-11-hydroxynoraporphines synthesized from thebaine and evaluated in rat forebrain tissue[1].

Table 2: Binding Affinities (Ki, nM) of (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine

| Receptor | Ki (nM) |

| Dopamine D1 | 1690 |

| Dopamine D2 | 44 |

Data sourced from studies on N-alkyl-2-methoxy-11-hydroxynoraporphines synthesized from thebaine and evaluated in rat forebrain tissue[1][2].

Table 3: Serotonergic Activity of (R)-(-)-10-Methyl-11-hydroxyaporphine

| Receptor | Activity |

| 5-HT1A | High-affinity agonist |

| Dopamine Receptors | No significant activity |

This derivative of this compound displayed a surprising selectivity for the 5-HT1A receptor over dopamine receptors[3][4].

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor.

a) Dopamine D2 Receptor Binding Assay

-

Tissue Preparation: Male Wistar rat brains are dissected, and the striata are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the same buffer.

-

Assay Conditions: The membrane preparation is incubated with the radioligand, typically [3H]spiperone (a D2 antagonist), and varying concentrations of the test compound (e.g., this compound derivatives).

-

Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

b) Serotonin 5-HT1A Receptor Binding Assay

-

Tissue Preparation: Similar to the D2 receptor assay, the hippocampus or cerebral cortex from rat brains is used to prepare the membrane fraction.

-

Assay Conditions: The membranes are incubated with a specific 5-HT1A radioligand, such as [3H]8-OH-DPAT (an agonist), in the presence of various concentrations of the test compound.

-

Incubation, Separation, and Quantification: The procedure is analogous to the D2 receptor binding assay.

-

Data Analysis: IC50 and Ki values are calculated as described above.

Adenylyl Cyclase Activity Assay

This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on the production of the second messenger cyclic AMP (cAMP).

-

Principle: D2 and 5-HT1A receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human D2 or 5-HT1A receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Assay Procedure:

-

The membrane preparation is incubated with the test compound at various concentrations.

-

Adenylyl cyclase is then stimulated with a known activator, typically forskolin.[5][6][7][8][9][10]

-

The reaction is initiated by the addition of ATP, the substrate for adenylyl cyclase.

-

After a defined incubation period, the reaction is stopped, and the amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified. For agonists, the concentration that produces 50% of the maximal inhibition (EC50) is determined.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in the brain of a living animal in response to drug administration.

-

Animal Preparation: A male Sprague-Dawley rat is anesthetized, and a guide cannula is stereotaxically implanted into the striatum.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow flow rate.

-

Sample Collection: Neurotransmitters from the extracellular fluid diffuse across the membrane into the aCSF. The collected dialysate is then analyzed.

-

Drug Administration: The test compound (e.g., an this compound derivative) is administered to the animal, and dialysate samples are collected at regular intervals to monitor changes in dopamine levels.

-

Analysis: The concentration of dopamine in the dialysate is typically measured by high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: The change in dopamine concentration from baseline following drug administration is calculated to assess the in vivo effect of the compound.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Activation of the D2 dopamine receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Downstream effects include the modulation of ion channel activity and gene expression.

References

- 1. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. (R)-(-)-10-methyl-11-hydroxyaporphine: a highly selective serotonergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A CE assay for the detection of agonist-stimulated adenylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forskolin stimulates adenylate cyclase in human colonic crypts: interaction with VIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forskolin potentiates the stimulation of rat striatal adenylate cyclase mediated by D-1 dopamine receptors, guanine nucleotides, and sodium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-Hydroxyaporphine Stereoisomers and Their Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids, a class of isoquinoline alkaloids, have long been a subject of intense research due to their diverse pharmacological activities, particularly their interactions with dopamine and serotonin receptors. Among these, 11-hydroxyaporphine and its derivatives have emerged as promising scaffolds for the development of novel therapeutics targeting central nervous system disorders. The stereochemistry of these compounds plays a pivotal role in determining their receptor affinity, selectivity, and functional activity, with enantiomers often exhibiting distinct and sometimes opposing pharmacological profiles. This technical guide provides a comprehensive overview of the synthesis, stereochemical activity, and experimental evaluation of key this compound stereoisomers, with a focus on their interactions with dopamine and serotonin receptors.

Data Presentation: Quantitative Activity of this compound Stereoisomers

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (ED50/ID50) of prominent this compound stereoisomers at various dopamine and serotonin receptors.

Table 1: Binding Affinities (Ki, nM) of this compound Stereoisomers at Dopamine Receptors

| Compound | Dopamine D1 | Dopamine D2 | Reference |

| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 | 44 | [1] |

| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | 6450 | 1.3 | [1] |

| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 | 235 | [1] |

Table 2: In Vivo Dopaminergic Activity of 11-Hydroxy-N-n-propylnoraporphine (11-OH-NPa) Stereoisomers

| Compound | Test | Potency | Reference |

| (R)-(-)-11-OH-NPa | Induction of stereotyped behavior | ED50 = 0.80 mg/kg, i.p. | [2] |

| (S)-(+)-11-OH-NPa | Inhibition of apomorphine-induced locomotion | ID50 = 1.8-2.7 mg/kg, i.p. | [2] |

| (S)-(+)-11-OH-NPa | Inhibition of stereotyped behavior | ID50 = 3 mg/kg, i.p. | [2] |

Table 3: Receptor Affinity Profile of (R)-11-hydroxy-10-methylaporphine

| Receptor | Activity | Note | Reference |

| Dopamine Receptors | No significant response | Highly selective for 5-HT1A | [3] |

| Serotonin 5-HT1A | Potent and selective agonist | - | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, chiral separation, and biological evaluation of this compound stereoisomers, based on established protocols in the literature.

Synthesis of (R)-11-Hydroxy-10-methylaporphine

This synthesis is achieved from natural morphine through a multi-step process. A key step involves the acid-catalyzed rearrangement of a 3-(1-phenyltetrazolyl) ether of morphine, followed by molecular modifications to yield the target compound[3]. For a detailed synthetic scheme and step-by-step procedures, researchers are directed to the primary literature[3][4].

Chiral Separation of Aporphine Enantiomers by HPLC

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common method for separating aporphine enantiomers.

-

Column: Chiral stationary phases such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD) are often effective[5][6][7].

-

Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) is often necessary to improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be used[7][8]. The exact ratio of solvents needs to be optimized for each specific separation.

-

Detection: UV detection at a wavelength where the aporphine scaffold absorbs strongly (e.g., 254 nm or 280 nm) is typically used.

Radioligand Binding Assay for Dopamine D1 Receptors

This protocol is adapted from studies using [3H]-SCH23390, a selective D1 antagonist radioligand[9][10][11].

-

Tissue Preparation: Rat striatal tissue is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to obtain a crude membrane preparation. The final pellet is resuspended in the assay buffer.

-

Assay Conditions:

-

Radioligand: [3H]-SCH23390 (final concentration ~0.3-0.7 nM).

-

Incubation: Membrane homogenate, radioligand, and competing unlabeled ligand (or buffer for total binding) are incubated in a total volume of 250-500 µL.

-

Non-specific Binding: Determined in the presence of a high concentration of a potent D1 antagonist, such as cis(Z)-flupenthixol (e.g., 300 nM)[9].

-

Incubation Time and Temperature: Typically 30 minutes at 30°C[9].

-

-

Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) of the test compound is calculated from its IC50 value using the Cheng-Prusoff equation.

Functional Characterization of Dopamine D2 Receptor Antagonists

The antagonist activity of this compound stereoisomers at D2 receptors can be assessed by their ability to inhibit the effect of a D2 agonist on a cellular response, such as cAMP production or β-arrestin recruitment[2][12][13][14].

-

Cell Culture: A cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells) is used[12][14].

-

Assay Protocol (cAMP Assay):

-

Cells are pre-incubated with various concentrations of the antagonist.

-

A D2 agonist (e.g., quinpirole) is then added at a concentration that produces a submaximal response (e.g., EC80) in the absence of the antagonist.

-

The production of cAMP is stimulated with forskolin.

-

The intracellular cAMP levels are measured using a suitable assay kit (e.g., LANCE Ultra cAMP kit or AlphaScreen cAMP assay)[15].

-

-

Data Analysis: The potency of the antagonist is determined by its ability to shift the concentration-response curve of the agonist to the right. The antagonist's equilibrium dissociation constant (Kb) can be calculated using the Schild equation.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Dopamine Receptor Signaling Pathways

The differential effects of this compound stereoisomers can be understood by their modulation of distinct dopamine receptor signaling cascades. (R)-isomers, acting as agonists, typically activate these pathways, while (S)-isomers, as antagonists, block them.

Caption: Dopamine receptor signaling pathways for D1-like and D2-like receptors.

Serotonin 5-HT1A Receptor Signaling Pathway

(R)-11-hydroxy-10-methylaporphine is a potent agonist at 5-HT1A receptors, which are coupled to inhibitory G-proteins.

Caption: Simplified signaling pathway of the serotonin 5-HT1A receptor.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a test compound.

Caption: General workflow for a competitive radioligand binding assay.

References

- 1. Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (R)-(-)-10-methyl-11-hydroxyaporphine: a highly selective serotonergic agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-11-hydroxy- and (R)-11-hydroxy-10-methylaporphine: synthesis, pharmacology, and modeling of D2A and 5-HT1A receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 7. csfarmacie.cz [csfarmacie.cz]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]